molecular formula C21H23NO4 B6076118 methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate

methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate

Cat. No. B6076118
M. Wt: 353.4 g/mol
InChI Key: USTFEVYHOWICKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate, also known as MPMC, is a synthetic compound that has been extensively studied for its potential applications in various fields of research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.

Mechanism of Action

The mechanism of action of methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors in cells. In cancer cells, methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In pain management, methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate has been found to activate the mu-opioid receptor, which is involved in pain sensation and regulation. In neurological disorders, methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate has been shown to reduce the activity of NF-kappaB, a transcription factor that regulates inflammation and oxidative stress.
Biochemical and Physiological Effects:
methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate has been found to induce apoptosis, inhibit angiogenesis, and suppress cell migration and invasion. In pain management, methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate has been shown to reduce pain sensation and increase pain tolerance. In neurological disorders, methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate has been shown to reduce oxidative stress and inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

Methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, its low water solubility and potential toxicity at high concentrations can limit its use in certain experiments. Additionally, the synthesis process of methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate can be challenging and time-consuming, which can limit its availability for research.

Future Directions

There are several future directions for research on methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate, including its potential applications in other fields of research, such as cardiovascular diseases and infectious diseases. Additionally, the development of new synthesis methods and analogs of methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate could lead to improved efficacy and safety. Furthermore, the elucidation of the precise mechanism of action of methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate could provide insights into the development of new drugs for various diseases.

Synthesis Methods

The synthesis of methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate involves the reaction of 3-hydroxybenzoic acid with 2-(2-phenylethyl)-4-morpholinecarboxylic acid in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then reacted with methyl chloroformate to yield methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate. The overall yield of the synthesis process is around 60%.

Scientific Research Applications

Methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate has been studied for its potential applications in various fields of research, including cancer therapy, pain management, and neurological disorders. In cancer therapy, methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In pain management, methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate has been found to have analgesic effects by modulating the activity of opioid receptors. In neurological disorders, methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate has been investigated for its potential neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

methyl 3-[2-(2-phenylethyl)morpholine-4-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-25-21(24)18-9-5-8-17(14-18)20(23)22-12-13-26-19(15-22)11-10-16-6-3-2-4-7-16/h2-9,14,19H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTFEVYHOWICKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)N2CCOC(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate

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